An In-depth Technical Guide on the Mechanism of Action of GR 64349
An In-depth Technical Guide on the Mechanism of Action of GR 64349
For Researchers, Scientists, and Drug Development Professionals
Abstract
GR 64349 is a potent and highly selective synthetic peptide agonist for the tachykinin neurokinin-2 (NK2) receptor. Its mechanism of action is centered on the activation of NK2 receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts. This activation triggers downstream signaling cascades, primarily through Gq/11 and Gs protein pathways, leading to a variety of physiological responses. This technical guide provides a comprehensive overview of the molecular pharmacology of GR 64349, including its binding affinity, functional potency, and the intracellular signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the signaling and experimental workflows are provided to facilitate further research and development.
Introduction
Tachykinins are a family of neuropeptides that mediate a wide range of biological effects through the activation of three distinct G-protein coupled receptors: NK1, NK2, and NK3. The NK2 receptor is preferentially activated by the endogenous ligand neurokinin A (NKA). GR 64349 is a conformationally constrained analogue of NKA, designed to exhibit high affinity and selectivity for the NK2 receptor. This selectivity makes GR 64349 a valuable pharmacological tool for elucidating the physiological roles of the NK2 receptor and a potential therapeutic agent for conditions involving smooth muscle dysregulation.
Core Mechanism of Action: Selective NK2 Receptor Agonism
The primary mechanism of action of GR 64349 is its function as a selective agonist at the tachykinin NK2 receptor. Upon binding, GR 64349 induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins.
G-Protein Coupling and Downstream Signaling
The NK2 receptor is known to couple to at least two major G-protein families: Gq/11 and Gs.
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Gq/11 Pathway: Activation of the Gq/11 pathway by GR 64349 leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a key event in smooth muscle contraction. DAG, in concert with Ca2+, activates protein kinase C (PKC), which phosphorylates various downstream targets, further contributing to the cellular response. The accumulation of inositol monophosphate (IP-1), a stable metabolite of IP3, is a reliable measure of Gq/11 pathway activation.
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Gs Pathway: In addition to Gq/11 coupling, the NK2 receptor can also activate the Gs pathway. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP, in turn, activates protein kinase A (PKA), which can phosphorylate a variety of substrates, leading to diverse cellular responses.
The dual coupling of the NK2 receptor to both Gq/11 and Gs pathways suggests a complex and nuanced regulation of cellular function following agonist stimulation.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for GR 64349's binding affinity and functional potency at human recombinant NK1 and NK2 receptors.
Table 1: Radioligand Binding Affinity of GR 64349
| Receptor | Radioligand | GR 64349 pKi | Reference Compound | Reference pKi |
| NK2 | [¹²⁵I]-NKA | 7.77 ± 0.10[1][2][3] | NKA | 8.80 ± 0.04 |
| NK1 | [³H]-septide | < 5[1][2][3] | Substance P | 8.94 ± 0.05 |
pKi is the negative logarithm of the inhibition constant (Ki).
Table 2: Functional Potency of GR 64349 in In Vitro Assays
| Assay | Receptor | GR 64349 pEC50 | Reference Compound | Reference pEC50 |
| IP-1 Accumulation | NK2 | 9.10 ± 0.16[1][2] | NKA | 9.35 ± 0.12 |
| NK1 | 5.95 ± 0.80[1][2] | Substance P | 8.35 ± 0.09 | |
| Calcium Mobilization | NK2 | 9.27 ± 0.26[1][2] | NKA | 9.60 ± 0.11 |
| NK1 | 6.55 ± 0.16[1][2] | Substance P | 8.84 ± 0.08 | |
| cAMP Synthesis | NK2 | 10.66 ± 0.27[1][2] | NKA | 10.22 ± 0.20 |
| NK1 | 7.71 ± 0.41[1][2] | Substance P | 8.98 ± 0.15 |
pEC50 is the negative logarithm of the half-maximal effective concentration (EC50).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the pharmacological characterization of GR 64349.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of GR 64349 for the NK2 receptor using cell membranes from CHO cells stably expressing the human recombinant receptor.
Materials:
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CHO cell membranes expressing human NK2 or NK1 receptors
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[¹²⁵I]-NKA (for NK2) or [³H]-septide (for NK1)
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GR 64349 and reference compounds (NKA, Substance P)
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Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
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Wash Buffer: 50 mM Tris-HCl, pH 7.4
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96-well microplates
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Glass fiber filters (GF/C)
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Scintillation fluid
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Scintillation counter
Procedure:
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Membrane Preparation: Thaw the cell membranes on ice and resuspend in binding buffer to a final protein concentration of 5-10 µ g/well .
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Assay Setup: In a 96-well plate, add in the following order:
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50 µL of binding buffer
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50 µL of various concentrations of GR 64349 or reference compound (or buffer for total binding, and a saturating concentration of unlabeled ligand for non-specific binding).
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50 µL of radioligand at a final concentration close to its Kd.
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100 µL of the membrane suspension.
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Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
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Filtration: Terminate the assay by rapid filtration through GF/C filters presoaked in wash buffer using a cell harvester.
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Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.
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Counting: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Inositol Monophosphate (IP-1) Accumulation Assay (HTRF)
This protocol outlines a method to quantify the accumulation of IP-1 in response to GR 64349 stimulation, using a homogeneous time-resolved fluorescence (HTRF) assay.
Materials:
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CHO cells stably expressing human NK2 or NK1 receptors
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IP-One HTRF assay kit (containing IP1-d2, anti-IP1-cryptate, and stimulation buffer)
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GR 64349 and reference compounds
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384-well white microplates
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HTRF-compatible plate reader
Procedure:
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Cell Plating: Seed the cells in a 384-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
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Compound Addition: Remove the culture medium and add 10 µL of stimulation buffer containing various concentrations of GR 64349 or reference compound.
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Incubation: Incubate the plate at 37°C for 30 minutes.
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Detection Reagent Addition: Add 5 µL of IP1-d2 conjugate followed by 5 µL of anti-IP1-cryptate conjugate to each well.
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Incubation: Incubate at room temperature for 60 minutes.
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Measurement: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
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Data Analysis: Calculate the HTRF ratio (665/620) and determine the pEC50 from the concentration-response curve.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization using the fluorescent indicator Fluo-4 AM.
Materials:
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CHO cells stably expressing human NK2 or NK1 receptors
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Fluo-4 AM
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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GR 64349 and reference compounds
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96-well black, clear-bottom microplates
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Fluorescence plate reader with an injection system
Procedure:
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Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
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Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS. Remove the culture medium and add 100 µL of loading buffer to each well.
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Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
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Washing: Wash the cells twice with HBSS containing probenecid.
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Measurement: Place the plate in the fluorescence reader. Record the baseline fluorescence (Ex/Em = 490/525 nm) for 10-20 seconds.
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Compound Injection: Inject 50 µL of a 3x concentrated solution of GR 64349 or reference compound and continue recording the fluorescence for 1-2 minutes.
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Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the pEC50.
Cyclic AMP (cAMP) Synthesis Assay (HTRF)
This protocol details the measurement of cAMP production using an HTRF-based competitive immunoassay.
Materials:
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CHO cells stably expressing human NK2 or NK1 receptors
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cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP-cryptate)
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GR 64349 and reference compounds
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384-well white microplates
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HTRF-compatible plate reader
Procedure:
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Cell Plating: Seed the cells in a 384-well plate.
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Compound Addition: Add 5 µL of various concentrations of GR 64349 or reference compound.
-
Incubation: Incubate at room temperature for 30 minutes.
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Detection Reagent Addition: Add 5 µL of cAMP-d2 conjugate followed by 5 µL of anti-cAMP-cryptate conjugate to each well.
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Incubation: Incubate at room temperature for 60 minutes.
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Measurement: Read the plate on an HTRF-compatible reader.
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Data Analysis: The HTRF signal is inversely proportional to the cAMP concentration. Calculate the cAMP concentration from a standard curve and determine the pEC50 from the concentration-response curve.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of GR 64349 via the NK2 receptor.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Workflows for key functional assays.
Conclusion
GR 64349 is a highly selective and potent NK2 receptor agonist. Its mechanism of action is characterized by the activation of the NK2 receptor, leading to the stimulation of both Gq/11 and Gs signaling pathways, which results in increased intracellular calcium and cAMP levels, respectively. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on tachykinin receptor pharmacology and related therapeutic areas. The high selectivity of GR 64349 makes it an indispensable tool for dissecting the physiological and pathophysiological roles of the NK2 receptor.
References
- 1. Potency, efficacy, and selectivity of GR64349 at human recombinant neurokinin NK2 and NK1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potency, Efficacy, and Selectivity of GR64349 at Human Recombinant Neurokinin NK2 and NK1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
